5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Description
Properties
IUPAC Name |
5-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-7-1-2-8-9-3-6(9)5-12-10(8)4-7/h1-2,4,6,9,12H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGDLDNIVJWMKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C=C(C=C3)Br)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the bromination of a suitable precursor compound. One common method involves the reaction of a cyclopropa[c]quinoline derivative with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced cyclopropa[c]quinoline derivatives.
Substitution: Formation of substituted cyclopropa[c]quinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Some studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom may enhance its interaction with microbial enzymes or cellular components, leading to increased efficacy against pathogens .
Neuroprotective Effects
Another promising application is in neuropharmacology. Compounds derived from cyclopropylquinolines have been studied for their neuroprotective effects in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Materials Science
Organic Electronics
5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has potential applications in organic electronics. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films can facilitate charge transport, which is essential for the efficiency of these devices .
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Synthesis and Characterization
The synthesis of 5-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves multi-step organic reactions. The synthetic routes often include cyclization processes that yield the desired tetrahydroquinoline structure. Characterization techniques such as NMR spectroscopy and X-ray crystallography are crucial for confirming the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
A study conducted by researchers at Nankai University demonstrated that a series of tetrahydroquinoline derivatives showed potent cytotoxicity against human breast cancer cells. The study highlighted the structure-activity relationship (SAR) indicating that modifications at specific positions on the cyclopropane ring could enhance biological activity .
Case Study 2: Neuroprotective Effects
In a study published in Neuropharmacology, researchers explored the effects of cyclopropylquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and oxidative markers compared to control groups.
Mechanism of Action
The mechanism of action of 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (CAS: 64230-25-7)
Key Observations :
- The difference in bromine position (5 vs. 8) alters electronic distribution, which may influence binding affinity in biological systems or regioselectivity in synthetic reactions.
Tetrahydroquinoline Derivatives
Both compounds belong to the tetrahydroquinoline class, which is associated with antibacterial activity against gram-positive and gram-negative bacteria . However, the absence of direct bioactivity data for 5-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline limits conclusive comparisons. Cyclopropane rings are known to enhance metabolic stability in drug design, suggesting this compound may exhibit prolonged biological half-life compared to non-cyclopropane analogues .
Biological Activity
5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- IUPAC Name : 7-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- Molecular Formula : C10H10BrN
- Molecular Weight : 224.097 g/mol
The biological activity of 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is primarily attributed to its interaction with various molecular targets. The unique structure allows it to modulate enzyme and receptor activities effectively. The presence of the bromine atom enhances its reactivity and potential binding affinity to biological targets.
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. Specifically, derivatives such as quinoline-5,8-diones have shown promising results in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest mechanisms . The brominated variant may enhance these effects due to increased lipophilicity and receptor binding.
Antimicrobial Activity
5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has been studied for its antimicrobial properties. Compounds with similar structures have demonstrated efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Antiviral Effects
Emerging studies suggest that this compound may also possess antiviral properties. Its structural similarity to known antiviral agents allows for potential interference with viral replication processes. Further research is needed to elucidate specific mechanisms of action against viral pathogens .
Comparative Studies
A comparative analysis with similar compounds reveals that the presence of the bromine atom in 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline significantly influences its biological activity. For instance:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline | Structure | Anticancer, Antimicrobial |
| 1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]quinoline | Structure | Lower activity |
| 7-Bromoquinoline | Structure | Antiviral |
This table illustrates how the introduction of bromine enhances the compound's reactivity and biological efficacy compared to its non-brominated counterparts.
Case Studies
One notable study investigated the effects of 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline on breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis markers such as caspase activation and PARP cleavage. These findings support the compound's potential as an anticancer agent .
Another study explored its antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its viability as an alternative antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclopropanation of quinoline derivatives. For example, describes a related mechanism where zinc chloride catalyzes the reaction between 1,2-diphenylcyclopropyl and N-benzylideneaniline to form cyclopropa[c]quinoline derivatives . Key considerations:
- Catalyst selection : Zinc chloride or Lewis acids (e.g., BF₃) are critical for activating intermediates.
- Temperature : Reactions often proceed at 80–100°C to balance kinetics and thermal stability of the cyclopropane ring.
- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic cyclization .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) is standard for isolating brominated products.
Q. How should researchers characterize the structural integrity of the cyclopropane ring in this compound?
Answer:
- NMR spectroscopy :
- X-ray crystallography : Resolves stereochemistry and confirms the fused quinoline-cyclopropane system. For example, highlights X-ray analysis for a brominated indole derivative .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in cyclopropane ring stability under varying reaction conditions?
Answer: Cyclopropane rings are sensitive to strain and electrophilic/nucleophilic attack. suggests that zinc chloride stabilizes transition states via coordination to nitrogen in quinoline, preventing ring-opening . Contradictions arise when:
- Acidic conditions : Protonation of the quinoline nitrogen increases ring strain, leading to ring cleavage (observe via LC-MS monitoring).
- High temperatures : Thermal decomposition generates brominated byproducts (e.g., 5-bromo-tetrahydroquinoline derivatives), detectable by GC-MS .
Resolution : Optimize pH (neutral to mildly acidic) and use low-boiling solvents (e.g., THF) to minimize thermal stress.
Q. How can cross-coupling reactions be leveraged to functionalize the bromine substituent for structure-activity relationship (SAR) studies?
Answer: The bromine atom at position 5 is amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings. outlines protocols for bromo-triazine cross-coupling, adaptable here:
- Catalyst system : Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ in DMF/H₂O .
- Temperature : 80–100°C for 12–24 hours.
- Scope : Aryl boronic acids or amines introduce substituents (e.g., 4-fluorophenyl) to modulate electronic properties .
Validation : Monitor reaction progress via TLC (Rf shift) and characterize products via HRMS and 2D NMR.
Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?
Answer:
- DFT calculations : Model cyclopropane ring distortion energies and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. used quantum-chemical calculations to validate reaction mechanisms .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by docking studies using AutoDock Vina.
- SAR analysis : Correlate computed electrostatic potential maps with experimental bioactivity data to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
